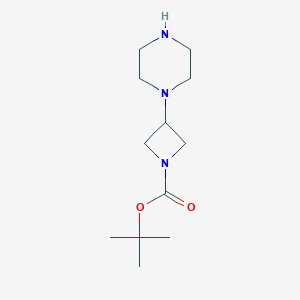

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Beschreibung

The exact mass of the compound Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQBTRKQDYXHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598352 | |

| Record name | tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-48-3 | |

| Record name | 1,1-Dimethylethyl 3-(1-piperazinyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Introduction

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development. Its structure, which incorporates both a strained azetidine ring and a versatile piperazine moiety, makes it a valuable scaffold for creating complex, three-dimensional molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective chemical manipulation, while the secondary amine of the piperazine ring provides a ready handle for further derivatization. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust analytical methodologies for its characterization, and discusses its stability and handling, thereby ensuring its effective application in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in synthesis and formulation. The key identifiers and physical properties of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | [2][3][4][5] |

| Synonym(s) | 1-(tert-Butoxycarbonyl)-3-(1-piperazinyl)azetidine; 3-(Piperazin-1-yl)azetidine-1-carboxylic acid tert-butyl Ester | [3][5] |

| CAS Number | 178311-48-3 | [2][3][4][5][] |

| Molecular Formula | C₁₂H₂₃N₃O₂ | [2][3][4][5] |

| Molecular Weight | 241.33 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥97% | [2][3] |

| InChI Key | KEQBTRKQDYXHTO-UHFFFAOYSA-N | [3][] |

Analytical Characterization: Protocols and Rationale

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of any chemical building block. The following protocols represent a self-validating system for the comprehensive assessment of this compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon framework of the molecule. Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound, given its expected polarity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Molecular Weight Confirmation via Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound, providing a direct measure of its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-400). The expected m/z for [M+H]⁺ is approximately 242.18.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.[7]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active compounds. A reversed-phase C18 column is a versatile choice for a molecule of this polarity. A gradient elution method using water and acetonitrile, both acidified with a small amount of trifluoroacetic acid (TFA) or formic acid, is employed to ensure good peak shape and resolution of potential impurities.

Experimental Protocol: Reversed-Phase HPLC

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm (as the chromophores are weak).

-

Gradient: A typical gradient might be: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.

-

-

Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.

Key Physicochemical Parameters for Drug Development

Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a critical parameter that influences a compound's absorption and bioavailability. The shake-flask method is the gold-standard equilibrium method for determining thermodynamic solubility. It is crucial for understanding how the compound will behave in an aqueous physiological environment.

Experimental Protocol: Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase used for HPLC analysis. Quantify the concentration of the dissolved compound using a pre-established HPLC calibration curve.

Ionization Constant (pKa)

Expertise & Rationale: The pKa values of a molecule dictate its charge state at different pH values, which profoundly affects its solubility, permeability, and target binding. This compound has two basic nitrogen centers (on the piperazine ring), which are expected to have distinct pKa values. Potentiometric titration is a reliable method for their determination.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration: While stirring, titrate the solution with a standardized solution of hydrochloric acid (HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve. Specialized software is often used to calculate the pKa values from the inflection points.

Stability, Storage, and Safety

Trustworthiness & Causality: Proper handling and storage are paramount to maintaining the integrity of the compound. The Boc-protecting group is susceptible to cleavage under acidic conditions, and tertiary amines can be prone to oxidation. Therefore, the recommended storage conditions are designed to mitigate these degradation pathways.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][3][5] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent long-term oxidative degradation.[3]

-

Stability: The compound is noted to be light-sensitive.[] It should be kept in a dark place, for instance, by using an amber vial or by wrapping the container.[2][3][]

-

Safety: The compound is classified as harmful if swallowed (H302).[2][3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.

Integrated Analytical Workflow

The comprehensive characterization of a new batch of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate follows a logical progression. The workflow diagram below illustrates how the described analytical techniques are integrated to ensure the material is qualified for use in research and development.

Caption: Integrated workflow for the characterization of the title compound.

Conclusion

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a valuable synthetic intermediate whose utility is maximized through a thorough understanding of its physicochemical properties. This guide provides a framework for its comprehensive characterization, from structural confirmation and purity assessment to the determination of key drug-like properties such as solubility and pKa. By adhering to these robust, self-validating analytical protocols, researchers and drug development professionals can ensure the quality and consistency of this building block, thereby facilitating its successful application in the synthesis of novel therapeutic agents.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

-

PubChemLite. Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

-

Pharmaffiliates. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

Sources

- 1. buy high quality tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate for sale online price,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Pictures,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Basic Info,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Standard - www.pharmasources.com [pharmasources.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | 178311-48-3 [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. rsc.org [rsc.org]

Technical Dossier: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

The following is an in-depth technical dossier designed for researchers and drug development professionals. It synthesizes safety data, handling protocols, and synthetic utility into a cohesive guide.

Document Type: Technical Safety & Application Guide CAS Registry Number: 178311-48-3 Version: 2.1 (Scientific Release)[]

Executive Summary: The "Privileged Scaffold"

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a high-value heterocyclic building block used extensively in medicinal chemistry.[] It combines two "privileged structures"—the azetidine ring (a strained four-membered amine) and the piperazine moiety (a versatile linker found in numerous FDA-approved drugs).[]

For the drug discovery scientist, this compound serves as a critical node for diversifying molecular geometry.[] The sp³-rich azetidine core offers a rigid, non-planar alternative to traditional aromatic spacers, improving solubility and metabolic stability (Fsp³ character).[] This dossier outlines the safety parameters, handling rigor, and synthetic protocols required to utilize this compound effectively.[]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Specification | Technical Insight |

| IUPAC Name | tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | Defines the Boc-protection on the azetidine nitrogen.[] |

| CAS Number | 178311-48-3 | Primary identifier for inventory and regulatory tracking.[] |

| Molecular Formula | C₁₂H₂₃N₃O₂ | Contains three nitrogen centers; two are basic.[] |

| Molecular Weight | 241.33 g/mol | Ideal for fragment-based drug discovery (FBDD).[] |

| Physical State | White to Off-white Solid | Discoloration (yellowing) indicates oxidation or hydrolysis.[] |

| Solubility | DMSO, Methanol, DCM, Chloroform | Lipophilic Boc group enhances solubility in organic solvents. |

| pKa (Predicted) | ~8.5 - 9.5 (Piperazine NH) | The secondary amine is moderately basic and nucleophilic.[] |

| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Critical: Hygroscopic and sensitive to oxidative degradation.[] |

Hazard Identification & Safety Assessment (GHS)

Classification based on Structure-Activity Relationships (SAR) and available vendor data.[]

Core Hazards[1]

-

Signal Word: WARNING

Mechanistic Safety Analysis[1]

-

Alkaline Irritation: The free secondary amine on the piperazine ring is basic.[] Upon contact with mucosal membranes (eyes/lungs), it reacts with moisture to generate localized alkalinity, leading to tissue irritation or chemical burns if exposure is prolonged.[]

-

Sensitization Potential: Piperazine derivatives are known sensitizers.[] Repeated dermal exposure may lead to allergic contact dermatitis.[]

-

Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol).[] While the Boc group stabilizes the nitrogen, the compound should be treated as potentially reactive toward strong nucleophiles or electrophiles under extreme conditions.[]

Handling, Storage, & Stability Protocols

Objective: Maintain compound purity (>97%) and prevent degradation.

The "Cold Chain" Protocol

This compound is thermally sensitive and hygroscopic.[]

-

Receipt: Upon delivery, immediately transfer to +4°C storage.

-

Usage: Allow the vial to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis of the Boc-carbamate or oxidation of the piperazine.[]

-

Atmosphere: Store under Argon or Nitrogen.[] If frequent use is expected, aliquot into single-use vials to minimize freeze-thaw cycles and air exposure.

Engineering Controls[1]

-

Fume Hood: All handling (weighing, dissolution) must occur inside a certified chemical fume hood operating at a face velocity of >0.5 m/s.[]

-

Static Control: Use anti-static weighing boats. Dry organic powders can generate static charge, leading to dispersal and inhalation risks.[]

Emergency Response Protocols

Workflow: Exposure Management

If an exposure occurs, the immediate goal is dilution and neutralization .[]

Figure 1: Decision matrix for emergency response following exposure to piperazine-azetidine derivatives.

Synthetic Utility & Application Context

Context: Why this molecule?

The Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is typically generated via Reductive Amination .[] It serves as a "bifunctional linker":

-

Piperazine NH: Available for immediate nucleophilic attack (SNAr, Amide coupling, Reductive amination).[]

-

Azetidine N-Boc: A "masked" amine, released only after the piperazine end has been functionalized.[]

Experimental Protocol: N-Functionalization (Example)

Target: Coupling the free piperazine nitrogen to an aryl halide via SNAr.

-

Reagents:

-

Substrate: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (1.0 equiv).[]

-

Electrophile: 4-Fluoronitrobenzene (1.1 equiv).[]

-

Base: K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv).[]

-

Solvent: Dry DMF or Acetonitrile.[]

-

-

Procedure:

-

Dissolve substrate in solvent (0.1 M concentration).[]

-

Add base and stir for 10 minutes to ensure deprotonation of any salts.

-

Add electrophile dropwise.[][5]

-

Heat to 60–80°C (monitor via LC-MS for disappearance of m/z 242 [M+H]⁺).

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Piperazine salts.[] Dry over Na₂SO₄.[][5]

-

-

Self-Validation Check:

-

Success Indicator: Shift in retention time; disappearance of the secondary amine signal in ¹H NMR.[]

-

Failure Mode: If conversion is low, check the purity of the starting material.[] Oxidized piperazine (N-oxide) is a common impurity in old batches.[]

-

Visualizing the Synthetic Pathway

Figure 2: Synthetic logic flow. The target compound (Green) acts as the divergence point for downstream library generation.[]

Toxicological Information

Data derived from analog read-across (Piperazine and Azetidine classes).[]

-

Acute Toxicity: Predicted Oral LD50 > 500 mg/kg (Rat).[] Classified as Category 4 (Harmful) based on piperazine substructure data [1].[]

-

Carcinogenicity: No specific data available.[] However, secondary amines (piperazine moiety) can form carcinogenic nitrosamines if exposed to nitrating agents (e.g., sodium nitrite, acidic nitrate solutions).[] Avoid combination with nitrosating agents. []

-

Genotoxicity: Azetidines are strained rings but are generally considered stable and non-genotoxic unless functionalized with alkylating groups (e.g., halides).[] The Boc-protected form is metabolically stable in vitro.[]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate (Analogous Hazard Data).[] Retrieved from [Link][]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[] Heterocycles, 84(1), 223.[][6] Retrieved from [Link][]

Sources

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Tert-butoxycarbonyl)-3-(1-piperazinyl)azetidine 97% | CAS: 178311-48-3 | AChemBlock [achemblock.com]

- 5. guidechem.com [guidechem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Strategic Utilization of Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in Medicinal Chemistry

Executive Summary: The Geometry of Selectivity

In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a dominant strategy to improve clinical success rates. Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 1253789-72-8) represents a high-value pharmacophore scaffold that bridges the gap between flexible linear linkers and rigid spirocycles.

This guide provides a comprehensive technical analysis of this molecule, focusing on its structural utility, critical quality attributes (CQA) for sourcing, and validated experimental protocols for its incorporation into bioactive ligands.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate |

| CAS Number | 1253789-72-8 |

| Molecular Formula | C₁₂H₂₃N₃O₂ |

| Molecular Weight | 241.33 g/mol |

| Key Functionality | Secondary amine (Piperazine) + Protected amine (Azetidine) |

| pKa (Calc) | ~8.5 (Piperazine NH) |

Chemical Architecture & Synthesis Logic[1]

The structural value of this scaffold lies in the 3-substituted azetidine vector . Unlike 4-substituted piperidines or 3-substituted pyrrolidines, the azetidine ring creates a distinct exit vector that constrains the piperazine into a specific spatial orientation, often improving metabolic stability by reducing the lipophilicity (LogD) compared to larger ring systems.

Manufacturing Route & Impurity Profile

Understanding the synthesis is crucial for qualifying a supplier. The industrial standard involves the Reductive Amination of N-Boc-3-azetidinone with piperazine.

Critical Quality Attribute (CQA) Warning: Poorly controlled synthesis leads to the Bis-alkylated impurity , where one piperazine molecule reacts with two azetidinone rings. A high-quality supplier must demonstrate <0.5% of this dimer via LCMS.

Visualization: Synthetic Pathway & Impurity Logic

Figure 1: Reductive amination workflow highlighting the critical bifurcation point for bis-alkylated impurity formation.

Supplier Qualification: What to Demand

When sourcing this material for GLP/GMP campaigns, "purity" is insufficient. You must demand specific data to ensure the material does not compromise downstream biology.

The "Gold Standard" Specification Sheet

| Parameter | Acceptance Criterion | Rationale |

| Appearance | White to off-white solid | Yellowing indicates oxidation of the piperazine amine. |

| Purity (HPLC) | ≥ 97.0% (Area %) | Regioisomers are difficult to separate after coupling. |

| Bis-Impurity | ≤ 0.5% | This dimer acts as a bifunctional linker, potentially crosslinking proteins in assays. |

| Water Content | ≤ 1.0% | Hygroscopic nature can alter stoichiometry in sensitive couplings. |

| Residual Boron | < 50 ppm | Carryover from NaBH(OAc)₃ can poison Pd-catalysts in subsequent Buchwald reactions. |

Experimental Protocols

The following protocols are designed for high-fidelity incorporation of the scaffold into a drug lead.

Protocol A: N-Functionalization of the Piperazine (SNAr)

Context: Attaching the scaffold to a heteroaryl halide (e.g., chloropyridine).

-

Preparation: Dissolve heteroaryl chloride (1.0 equiv) and Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (1.1 equiv) in anhydrous DMSO or NMP.

-

Base: Add DIPEA (3.0 equiv). Note: Inorganic bases like K₂CO₃ are slower due to solubility issues.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor via LCMS (Target M+1).

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), then brine. Dry over Na₂SO₄.[1]

-

Validation:

-

NMR Check: Look for the disappearance of the broad piperazine NH peak (~2.0 ppm) and the shift of piperazine CH₂ protons.

-

Protocol B: Controlled Boc-Deprotection

Context: Exposing the azetidine amine for the second coupling step.

-

Dissolution: Dissolve the intermediate (from Protocol A) in DCM (0.1 M). Cool to 0°C.[2]

-

Acidolysis: Add TFA (20% v/v final concentration) dropwise. Do not use HCl/Dioxane if your molecule contains acid-sensitive esters, as transesterification can occur.

-

Scavenging: If the molecule contains electron-rich aromatics (e.g., indole, thiophene), add 2.5% Triisopropylsilane (TIPS) to scavenge tert-butyl cations.

-

Completion: Stir at RT for 1–2 hours.

-

Free Basing (Critical): Concentrate in vacuo. Redissolve in DCM/MeOH (9:1) and pass through a SCX-2 (Strong Cation Exchange) cartridge. Elute with 2M NH₃ in MeOH. This yields the free base without inorganic salts.

Structural Biology & Decision Logic

Why choose this scaffold over a standard piperazine or diamine? The decision relies on the "Vector Analysis."

The azetidine ring introduces a "kink" in the linearity of the molecule. When the piperazine is attached at the 3-position, the angle between the N-boc vector and the piperazine vector is distinct from a 1,4-phenyl or 1,4-cyclohexyl linker. This is often used to fine-tune the position of a warhead or solubilizing group within a receptor pocket.

Visualization: Scaffold Selection Logic

Figure 2: Medicinal chemistry decision tree for selecting the azetidine-piperazine scaffold based on geometric and metabolic requirements.

References

-

Synthesis and Utility of Azetidines

-

Reductive Amination Protocols

-

Boc-Deprotection Strategies

- Title: "Protective Groups in Organic Synthesis (Greene's)"

- Source: Wiley Online Library

-

URL:[Link]

-

Compound Properties (PubChem)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. biosynth.com [biosynth.com]

- 7. lab-chemicals.com [lab-chemicals.com]

The Strategic Utility of tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Azetidine Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological properties is paramount. Among these, small, saturated heterocycles have garnered significant attention for their ability to impart desirable physicochemical characteristics to bioactive molecules. Azetidines, four-membered nitrogen-containing rings, have emerged as particularly valuable motifs. Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility of drug candidates. This guide focuses on a key building block that embodies these advantages: tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS No. 178311-48-3).

This bifunctional molecule, incorporating both a protected azetidine and a piperazine moiety, serves as a versatile scaffold in the synthesis of complex drug targets. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective chemical manipulation, while the piperazine ring provides a key point for derivatization and interaction with biological targets. This guide will provide an in-depth exploration of its commercial availability, synthesis, and critical applications, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors.

Commercial Availability and Physicochemical Properties

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is readily available from a variety of commercial suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a solid with high purity, suitable for use in sensitive synthetic applications.

Table 1: Physicochemical Properties and Supplier Information

| Property | Value |

| CAS Number | 178311-48-3[1][2] |

| Molecular Formula | C₁₂H₂₃N₃O₂[1] |

| Molecular Weight | 241.33 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97%[2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[1][2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |

A comprehensive list of suppliers can be found through various chemical sourcing platforms. It is recommended to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Synthesis of tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: A Validated Protocol

The synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is most efficiently achieved through the reductive amination of 1-Boc-3-azetidinone with piperazine. This one-pot reaction is a cornerstone of modern synthetic chemistry, offering high yields and operational simplicity.

Causality Behind the Experimental Choices

The choice of reductive amination is predicated on its efficiency and selectivity. The reaction proceeds in two key stages: the formation of an intermediate enamine or iminium ion, followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the ketone starting material, thereby minimizing side reactions. The use of a slight excess of piperazine can help drive the initial iminium ion formation to completion. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as solvents as they are relatively non-reactive and effectively solubilize the reactants.

Detailed Step-by-Step Methodology

Reaction Scheme:

Figure 1: Reductive amination of 1-Boc-3-azetidinone with piperazine.

Materials:

-

1-Boc-3-azetidinone

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or heptanes) for chromatography

Protocol:

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add piperazine (1.1-1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this initial step can be monitored by TLC or LC-MS.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition is exothermic, and the temperature should be maintained below 30°C.

-

Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or a suitable alternative solvent system) to afford the pure tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required specifications for subsequent synthetic steps.

Application in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors

The structural motifs present in tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate make it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly inhibitors of the Janus kinase (JAK) family of enzymes.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

Figure 2: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Role in the Synthesis of Tofacitinib Analogues

Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine.[3][4] The azetidine-piperazine scaffold of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate can be utilized to synthesize novel analogues of tofacitinib and other JAK inhibitors.

The free secondary amine on the piperazine ring of the deprotected building block provides a nucleophilic handle for coupling with the heterocyclic core of the inhibitor. The azetidine ring, in turn, can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the Boc-protected azetidine nitrogen can be deprotected and subsequently alkylated or acylated to introduce various substituents.

Workflow for the Synthesis of a Tofacitinib Analogue:

Figure 3: General synthetic workflow for the utilization of the title compound in the synthesis of JAK inhibitor analogues.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 2-8°C under an inert atmosphere will ensure its long-term stability.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific, comprehensive safety data sheet (SDS) for this compound may not be universally available, the SDS for its constituent parts, such as 1-Boc-piperazine, should be consulted for additional safety information.

Conclusion

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a strategically important and commercially accessible building block for modern drug discovery. Its unique combination of a conformationally constrained azetidine ring and a versatile piperazine moiety makes it an ideal scaffold for the synthesis of complex and potent therapeutic agents. The well-established synthetic route via reductive amination provides a reliable and scalable method for its preparation. Its demonstrated utility in the construction of JAK inhibitors highlights its potential for the development of novel treatments for a range of diseases. As the demand for three-dimensional molecular frameworks in drug design continues to grow, the importance of versatile intermediates like tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is set to increase, making it a key tool in the arsenal of medicinal chemists.

References

-

Universidade Nova de Lisboa. Tofacitinib synthesis. [Link]

-

PubMed Central. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio. [Link]

Sources

- 1. 178311-48-3|tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. research.unl.pt [research.unl.pt]

- 4. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in Targeted Protein Degradation

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1]. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties[2]. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties[2][3][4].

The judicious design of the linker can significantly impact a PROTAC's solubility, permeability, and metabolic stability[3][4]. While simple alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing interest in more rigid and functionalized linkers that can pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation and improve its drug-like properties[2].

This guide focuses on the application of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate , a bifunctional linker building block that incorporates both azetidine and piperazine rings. This combination of saturated heterocycles offers a unique set of advantages for PROTAC design, providing a balance of rigidity and improved physicochemical properties.

The Azetidine-Piperazine Moiety: A Strategic Choice for Linker Design

The incorporation of the azetidine-piperazine scaffold into a PROTAC linker is a deliberate strategy to enhance its performance. This section delves into the rationale behind this choice.

Structural Rigidity and Conformational Control

The rigid nature of the azetidine and piperazine rings restricts the conformational flexibility of the linker. This can be advantageous in reducing the entropic penalty associated with the formation of the ternary complex, thereby promoting a more stable and productive interaction between the POI and the E3 ligase.

Improved Physicochemical Properties

PROTACs often possess high molecular weights and lipophilicity, which can lead to poor solubility and cell permeability[3]. The inclusion of the polar piperazine moiety can significantly enhance the aqueous solubility of the PROTAC[3][4]. Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can further improve solubility and potentially aid in cell entry.

Vectorial Control in PROTAC Synthesis

The Boc-protected amine on the azetidine ring and the secondary amine on the piperazine ring provide two orthogonal points for sequential chemical modification. This allows for a controlled, step-wise synthesis of the PROTAC, first attaching a warhead or E3 ligase ligand to one end of the linker before proceeding with the second coupling reaction.

Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that begins with synthesis and culminates in rigorous biological evaluation. The following diagram illustrates a typical workflow for a PROTAC incorporating the tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate linker.

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing the tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate linker.

Part 1: Synthesis of a PROTAC

The synthesis of a PROTAC using this linker typically involves a Boc deprotection followed by two sequential amide coupling reactions.

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.

Materials:

-

tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of DCM in a round-bottom flask.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of 3-(piperazin-1-yl)azetidine.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected linker as its HCl salt.

This protocol details the formation of an amide bond between the deprotected linker and a warhead containing a carboxylic acid.

Materials:

-

3-(piperazin-1-yl)azetidine dihydrochloride (from Protocol 1.1)

-

Carboxylic acid-functionalized warhead (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the 3-(piperazin-1-yl)azetidine dihydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker conjugate.

This protocol describes the final amide coupling step to attach the E3 ligase ligand.

Materials:

-

Warhead-linker conjugate (from Protocol 1.2)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Follow the procedure outlined in Protocol 1.2, using the warhead-linker conjugate as the amine component and the carboxylic acid-functionalized E3 ligase ligand as the acid component.

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity product for biological evaluation.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.

Part 2: Biological Evaluation of the PROTAC

Once synthesized and purified, the PROTAC must be evaluated for its ability to engage its target, form a ternary complex, and induce protein degradation.

CETSA is used to confirm that the PROTAC can bind to its intended target protein in a cellular environment.

Materials:

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

PROTAC of interest

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

Equipment for Western blotting

Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Treat the cells with the PROTAC at various concentrations or with DMSO for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble POI in each sample by Western blotting. A positive target engagement will result in a thermal stabilization of the POI, leading to more soluble protein at higher temperatures in the PROTAC-treated samples compared to the vehicle control.

The NanoBRET™ assay is a live-cell method to quantify the formation of the ternary complex.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids for expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

White, opaque 96-well assay plates

-

Luminometer capable of measuring luminescence and filtered light emission

Procedure:

-

Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression plasmids.

-

Plate the transfected cells in the white 96-well plates and incubate for 24 hours.

-

Prepare a solution of the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Live Cell Substrate in Opti-MEM™.

-

Add this solution to the cells and incubate for at least 60 minutes.

-

Add the PROTAC at various concentrations to the wells.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using the luminometer.

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Western blotting is the most common method to directly measure the reduction in the levels of the POI.

Materials:

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

PROTAC of interest

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of the PROTAC or with DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the POI overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the loading control.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC₅₀ (concentration at which 50% of the protein is degraded) can be calculated.

Illustrative Data and Expected Outcomes

The following tables provide representative data that could be expected from the biological evaluation of a PROTAC incorporating a rigid, piperazine-containing linker.

Table 1: Representative Physicochemical Properties

| Property | Expected Value Range | Rationale for Improvement with Azetidine-Piperazine Linker |

| Molecular Weight (Da) | 800 - 1100 | The rigid linker can enable potent degradation with shorter linker lengths compared to flexible PEG linkers, helping to control molecular weight. |

| cLogP | 2.5 - 4.5 | The polar piperazine moiety helps to reduce lipophilicity compared to purely aliphatic linkers. |

| Aqueous Solubility (µM) | > 20 | The protonatable nitrogens of the piperazine ring significantly enhance aqueous solubility. |

| Permeability (Papp, 10⁻⁶ cm/s) | 1 - 5 | The rigid, compact structure can improve passive diffusion across cell membranes compared to more flexible, larger linkers. |

Table 2: Representative Biological Activity Data

| Assay | Parameter | Illustrative Value | Interpretation |

| Western Blot | DC₅₀ (nM) | 15 | The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. |

| NanoBRET™ | EC₅₀ (nM) | 50 | The concentration of the PROTAC required to induce 50% of the maximal ternary complex formation. |

| CETSA | ΔTm (°C) | +3.5 | The increase in the melting temperature of the target protein upon PROTAC binding, indicating target engagement. |

Conclusion

The tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate linker represents a valuable tool in the design of next-generation PROTACs. Its inherent rigidity and the physicochemical benefits imparted by the piperazine moiety can lead to degraders with improved potency, solubility, and permeability. The synthetic tractability of this linker, with its orthogonal protecting groups, allows for a controlled and modular approach to PROTAC synthesis. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this promising building block in the development of novel therapeutics for a wide range of diseases.

References

-

Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

-

Al-Koussa, H., et al. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(18), 6549. [Link]

-

Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current protocols, 2(12), e611. [Link]

-

Gao, H., Sun, X., & Rao, Y. (2020). PROTAC technology: opportunities and challenges. ACS medicinal chemistry letters, 11(3), 237-240. [Link]

-

Edginton, A. J., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(15), 10255-10283. [Link]

-

Zhao, C. (2024). Design, Synthesis, and Biological Evaluation of PROTACs Targeting Histone Deacetylases. University of Groningen. [Link]

-

Bargh, T. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 5644. [Link]

-

Barma, A., et al. (2022). PROTACs and Their Application in Cancer Therapeutics. BPS Bioscience. [Link]

-

Koroleva, V. N., et al. (2022). PROTAC: targeted drug strategy. Principles and limitations. Russian Chemical Bulletin, 71(11), 2133-2154. [Link]

-

openlabnotebooks.org. (2019). Structure-Based PROTAC Design: Project Overview. [Link]

-

Bogatchuk, S., et al. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Journal of the American Chemical Society, 144(42), 19547-19558. [Link]

-

Zalesov, A. & Partners. (2022). PROTAC: targeted drug strategy. Principles and limitations. [Link]

-

Wang, Y., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238. [Link]

-

Ivanets, A. A., et al. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Mendeleev Communications, 32(4), 419-432. [Link]

Sources

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate as a Privileged Scaffold in Kinase Inhibitor Synthesis

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers and drug development professionals on the strategic application of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate , a versatile and increasingly important building block in the synthesis of next-generation kinase inhibitors. We will explore the unique structural and physicochemical advantages conferred by the piperazinyl-azetidine motif, detail its common modes of interaction within the kinase active site, and provide robust, step-by-step synthetic protocols for its incorporation into potential drug candidates.

The Strategic Value of the Piperazinyl-Azetidine Moiety in Drug Design

The efficacy and druggability of a kinase inhibitor are profoundly influenced by the molecular scaffold upon which it is built. The piperazinyl-azetidine core has emerged as a "privileged scaffold," a structural framework that is not only synthetically accessible but also predisposed to interact favorably with multiple kinase targets. The value of this moiety is derived from the synergistic combination of its two key components: the azetidine ring and the piperazine ring.

-

The Azetidine Ring: A Vector for Potency and Improved Pharmacokinetics Azetidines, as strained four-membered nitrogen-containing heterocycles, have become vital motifs in medicinal chemistry.[1] Their incorporation into drug candidates offers several distinct advantages:

-

Three-Dimensionality (sp³-rich character): The non-planar, rigid structure of the azetidine ring helps to push molecules out of the flat, aromatic space often associated with poor solubility and metabolic instability. This sp³-richness can lead to improved pharmacokinetic profiles.[1]

-

Metabolic Stability: The azetidine ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

-

Solubility Enhancement: As a polar, hydrogen bond-accepting group, the azetidine nitrogen can improve the aqueous solubility of a final compound, a critical parameter for oral bioavailability.

-

Precise Exit Vector: The azetidine ring provides a well-defined, rigid exit vector from the core scaffold, allowing chemists to precisely position other functional groups to probe for additional interactions within the kinase active site.[2]

-

-

The Piperazine Ring: The Quintessential Kinase Hinge-Binder The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry, prized for its versatility and favorable properties.[3][4] In the context of kinase inhibitors, it frequently serves as the primary anchor to the enzyme's "hinge region," the flexible loop connecting the N- and C-lobes of the kinase domain.

-

Hinge-Binding Motif: The distal nitrogen of the piperazine can act as a hydrogen bond acceptor, while an adjacent N-H (if present) can act as a donor, forming the canonical hydrogen bond interactions that anchor many inhibitors to the kinase hinge.

-

Improved Pharmacokinetics: The polar nature of the piperazine ring often improves a compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

-

Synthetic Handle: The secondary amine of the piperazine provides a convenient and reactive site for introducing a wide variety of substituents, making it a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[6]

-

-

The Role of the Tert-butoxycarbonyl (Boc) Protecting Group The title compound, tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate , is supplied with two nitrogen atoms of differing reactivity. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the distal piperazine nitrogen is a free secondary amine. This orthogonal protection scheme is a key synthetic advantage. It allows for the selective functionalization of the piperazine nitrogen first, followed by the removal of the acid-labile Boc group to reveal the azetidine nitrogen for subsequent reactions. This directed reactivity is essential for building complex molecules in a controlled, stepwise manner.[7][8]

Mechanism of Interaction with Kinase Active Sites

The piperazinyl-azetidine scaffold is adept at positioning functional groups to interact with key regions of the ATP-binding site of a protein kinase. A common binding mode involves the piperazine ring engaging with the hinge region, while the rest of the molecule extends into the hydrophobic pocket and towards the solvent-exposed region.

For instance, in the development of c-jun N-terminal kinase (JNK) inhibitors, X-ray crystallography has shown that the piperazine ring can form crucial van der Waals contacts with hydrophobic residues that stabilize the p-loop of the kinase.[9] Simultaneously, an amide oxygen attached to the core can form a hydrogen bond with the backbone of a key methionine residue in the hinge.[9] The azetidine portion then serves to orient other parts of the inhibitor towards the solvent front, where modifications can be made to fine-tune selectivity and physical properties. This highlights the scaffold's ability to create multiple, reinforcing points of contact, leading to high-potency inhibition.

Below is a conceptual diagram illustrating a generic kinase signaling pathway that is often targeted by inhibitors developed using this scaffold.

Caption: A simplified representation of the MAPK/ERK signaling cascade.

Synthetic Protocols and Methodologies

The primary utility of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate lies in its capacity for sequential, controlled functionalization. The following protocols outline a general workflow for its incorporation into a final inhibitor molecule.

Physicochemical Properties of Starting Material

| Property | Value | Reference |

| CAS Number | 178311-48-3 | [10][11][12] |

| Molecular Formula | C₁₂H₂₃N₃O₂ | [10][11][12] |

| Molecular Weight | 241.33 g/mol | [10][11] |

| Appearance | White to off-white solid | [12] |

| Purity | Typically ≥97% | [10][11][12] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [10][11] |

General Synthetic Workflow

The following diagram illustrates a typical three-step sequence for elaborating the scaffold into a complex kinase inhibitor.

Caption: A representative three-step workflow for kinase inhibitor synthesis.

Protocol 1: N-Arylation of the Piperazine Moiety via Buchwald-Hartwig Amination

This protocol describes the coupling of the scaffold with an aryl or heteroaryl halide, a common method for installing a key recognition element of the inhibitor.

Materials:

-

tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (1.0 eq)

-

Aryl/Heteroaryl Bromide or Chloride (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

Nitrogen or Argon source

Procedure:

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Add tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (1.0 eq).

-

Add anhydrous toluene (or dioxane) to achieve a concentration of approximately 0.1 M with respect to the starting material.

-

Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the N-arylated product.

Causality: The palladium catalyst in combination with a bulky phosphine ligand (Xantphos) facilitates the carbon-nitrogen cross-coupling. Sodium tert-butoxide acts as the base to deprotonate the piperazine nitrogen, making it nucleophilic. Anhydrous and inert conditions are critical to prevent catalyst deactivation.

Protocol 2: Boc-Deprotection of the Azetidine Nitrogen

This step unmasks the azetidine nitrogen, preparing it for the final diversification step.

Materials:

-

Boc-protected intermediate from Protocol 1 (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8-9).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product, which is often used in the next step without further purification.

Causality: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release isobutylene and carbon dioxide, leaving the free secondary amine of the azetidine as a TFA salt. The subsequent basic workup neutralizes this salt to provide the free base.

Protocol 3: N-Acylation of the Azetidine Nitrogen

This final step attaches the last piece of the inhibitor, often a group designed to interact with the solvent-exposed region of the kinase.

Materials:

-

Deprotected intermediate from Protocol 2 (1.0 eq)

-

Carboxylic acid (1.1 eq) or Acyl chloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq, if using carboxylic acid)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure (using a carboxylic acid and HATU):

-

Dissolve the deprotected amine (1.0 eq) in anhydrous DMF.

-

Add the carboxylic acid (1.1 eq), followed by HATU (1.2 eq).

-

Add DIPEA (3.0 eq) to the mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final compound by flash column chromatography or preparative HPLC to yield the desired kinase inhibitor.

Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic azetidine nitrogen. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction and ensure the amine remains in its free base form.

Exemplary Applications in Kinase Inhibitor Classes

The piperazinyl-azetidine scaffold has been successfully employed in the synthesis of inhibitors targeting a range of kinase families, demonstrating its broad utility.

-

JNK Inhibitors: Used to create potent pan-JNK inhibitors for potential therapeutic use in neurodegenerative diseases.[9]

-

VEGFR2 Inhibitors: Incorporated into piperazine-based thiazolidinones that show potent inhibition of VEGFR2, a key target in angiogenesis and cancer therapy.[13]

-

PI3Kα Inhibitors: Serves as a core in furopyrimidine-based compounds designed to inhibit the PI3K/AKT signaling pathway, which is frequently overactive in cancers like pancreatic cancer.[14]

-

HDAC Inhibitors: While not a kinase, the piperazine moiety is also found in potent histone deacetylase (HDAC) inhibitors, showcasing the scaffold's broader applicability in epigenetic drug design.[15]

References

-

Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]

-

Advanced ChemBlocks. 1-(Tert-butoxycarbonyl)-3-(1-piperazinyl)azetidine. [Link]

-

Future Medicinal Chemistry. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. [Link]

-

RSC Publishing. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. [Link]

-

ScienceDirect. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. [Link]

-

ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry. [Link]

-

Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. [Link]

-

Pharmaffiliates. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. buy high quality tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate for sale online price,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Pictures,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Basic Info,tert-Butyl (R) -3-(piperidin-3-yl) azetidine -1-carboxylate Standard - www.pharmasources.com [pharmasources.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | 178311-48-3 [sigmaaldrich.com]

- 11. lab-chemicals.com [lab-chemicals.com]

- 12. 1-(Tert-butoxycarbonyl)-3-(1-piperazinyl)azetidine 97% | CAS: 178311-48-3 | AChemBlock [achemblock.com]

- 13. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of Piperazinyl-Azetidine Derivatives

Executive Summary

The piperazinyl-azetidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in histamine H3 antagonists, GPCR ligands, and CNS-active agents. However, the high ring strain of the azetidine moiety (~26 kcal/mol) combined with the nucleophilicity of the piperazine ring presents unique challenges during scale-up.

This Application Note provides a validated framework for the kilogram-scale synthesis of 1-(azetidin-3-yl)piperazine derivatives. We prioritize Reductive Amination over Nucleophilic Displacement due to superior safety profiles and impurity control.

Strategic Route Selection

The Challenge of Strain

Traditional alkylation (SN2) of 3-iodo- or 3-mesyloxy-azetidine with piperazine is often touted in academic literature. However, at scale, this route suffers from:

-

Thermal Instability: Azetidine electrophiles are prone to polymerization or ring-opening (homo-Michael addition) upon heating.

-

Genotoxicity: 3-Haloazetidines are potent alkylating agents and potential Genotoxic Impurities (GTIs).

The Preferred Route: Reductive Amination

The reductive coupling of

Decision Matrix: Route Selection

Figure 1: Strategic decision tree for selecting the synthesis route. Route A is preferred for safety and yield.

Critical Process Parameters (CPPs)

Reducing Agents

For the reductive amination of azetidin-3-one:

-

Sodium Triacetoxyborohydride (STAB): Preferred for batch processes (1–10 kg). It is milder than NaCNBH3 and avoids cyanide waste.

-

Caution: Generates acetic acid; pH monitoring is required to prevent Boc-deprotection.

-

-

Catalytic Hydrogenation (H2/Pd-C): Preferred for >50 kg batches to eliminate boron waste.

-

Caution: Requires high pressure vessels; risk of hydrogenolysis of the azetidine ring (ring opening) if over-reduced.

-

Stoichiometry & pH

-